molecular formula C25H23ClFN5O4S B2805513 2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 2034546-74-0

2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Numéro de catalogue: B2805513
Numéro CAS: 2034546-74-0
Poids moléculaire: 544
Clé InChI: YLUSEIHDVWPNGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrazole-acetamide derivative characterized by a complex heterocyclic core. Its structure includes a 5-amino-substituted pyrazole ring functionalized with a 4-fluorophenylamino group at position 3 and a tosyl (p-toluenesulfonyl) group at position 2. The acetamide side chain is linked to a 5-chloro-2-methoxyphenyl group, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) substituents. The compound’s synthesis likely involves multi-step reactions, including cyclization of pyrazole precursors and subsequent functionalization via nucleophilic substitutions or coupling reactions .

Propriétés

IUPAC Name

2-[5-amino-3-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFN5O4S/c1-15-3-10-19(11-4-15)37(34,35)23-24(28)32(31-25(23)29-18-8-6-17(27)7-9-18)14-22(33)30-20-13-16(26)5-12-21(20)36-2/h3-13H,14,28H2,1-2H3,(H,29,31)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUSEIHDVWPNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally analogous pyrazole-acetamide derivatives reported in the literature. Key differences in substituents, biological activity, and physicochemical properties are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Biological Activity / Application Key References
Target Compound Pyrazole-acetamide - 4-Fluorophenylamino
- 4-Tosyl
- 5-Chloro-2-methoxyphenyl
Hypothesized kinase inhibition (inferred)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Pyrazole-acetamide - 4-Chlorophenyl
- 3-Cyano
Insecticide derivatives (Fipronil analogs)
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () Pyrazole-oxadiazole hybrid - 4-Methoxyphenyl-oxadiazole
- 2-Chlorobenzyl
Anticandidal, antimicrobial
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole-acetamide - 4-Chlorophenyl-triazole
- 4-Chloro-2-methoxy-5-methylphenyl
Antifungal, antitumor

Key Observations

Substituent Influence on Bioactivity: The target compound’s 4-tosyl group enhances steric bulk and may improve binding to hydrophobic enzyme pockets, akin to sulfonamide-containing drugs . The 3-cyano group in ’s compound increases electrophilicity, critical for insecticidal activity in Fipronil analogs . The oxadiazole moiety in ’s derivative contributes to antimicrobial potency by mimicking peptide bonds, disrupting microbial enzymes .

Hydrogen-Bonding and Crystal Packing: The target compound’s 5-amino and acetamide groups likely participate in N–H⋯O hydrogen bonding (similar to ’s compound), stabilizing its crystal structure and enhancing solubility . ’s triazole derivatives exhibit C–H⋯N interactions, which may reduce solubility compared to pyrazole-based analogs .

Electronic Effects: The 5-chloro-2-methoxyphenyl group in the target compound balances lipophilicity (chloro) and solubility (methoxy), a design strategy shared with ’s antifungal agents . Fluorine in the 4-fluorophenylamino group enhances metabolic stability and bioavailability via reduced oxidative metabolism, a feature absent in non-fluorinated analogs (e.g., ) .

Table 2: Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~550 g/mol (estimated) 297.13 g/mol ~500 g/mol (estimated) 507.35 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 2.8 ~3.2 (predicted) 3.6
Hydrogen Bond Donors 3 2 2 2
Hydrogen Bond Acceptors 8 5 9 7

Q & A

Q. Q1.1: What synthetic strategies are recommended for optimizing the yield of this compound?

Answer :

  • Multi-step synthesis : Begin with precursor coupling (e.g., chloroacetyl chloride with amino-thiazole derivatives under triethylamine catalysis in dioxane) .
  • Reaction optimization : Use inert atmospheres and controlled temperatures (20–25°C) to minimize side reactions .
  • Purification : Recrystallize from ethanol-DMF mixtures to enhance purity .
  • Key reagents : Potassium carbonate for deprotonation and triethylamine for acid scavenging .

Q. Q1.2: How can researchers confirm the structural integrity and purity of this compound?

Answer :

  • Spectroscopic methods :
    • NMR : Analyze aromatic proton environments (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
    • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Chromatography : Use HPLC with UV detection to assess purity (>95%) .

Advanced Research Questions

Q. Q2.1: How do structural modifications (e.g., tosyl vs. methylsulfonyl groups) influence biological activity?

Answer :

  • Case study : Replace the tosyl group with methylsulfonyl and compare binding affinity to kinase targets using surface plasmon resonance (SPR) .
  • Data interpretation : Tosyl groups enhance steric bulk, potentially reducing off-target interactions but increasing metabolic stability .
  • Methodology :
    • Synthesize analogs via nucleophilic substitution .
    • Test in enzyme inhibition assays (IC50 values) .
    • Validate with molecular docking simulations (e.g., AutoDock Vina) .

Q. Q2.2: How can contradictory results in biological assays (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

Answer :

  • Hypothesis testing :
    • Dose-dependency : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows .
    • Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-type biases .
  • Mechanistic studies :
    • Use siRNA knockdown to confirm target engagement (e.g., COX-1/2 inhibition) .
    • Analyze apoptosis markers (caspase-3/7) to distinguish cytotoxicity from anti-inflammatory effects .

Q. Q2.3: What methodologies are suitable for studying the compound’s pharmacokinetics in preclinical models?

Answer :

  • In vitro ADME :
    • Solubility : Use shake-flask method in PBS (pH 7.4) .
    • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In vivo studies :
    • Administer orally (10 mg/kg) to rodents and collect plasma for LC-MS/MS analysis .
    • Calculate AUC and half-life using non-compartmental modeling (e.g., Phoenix WinNonlin) .

Q. Q2.4: How can researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

Answer :

  • Variable control :
    • Temperature : Replicate reactions at 20°C vs. 25°C to assess exothermic side reactions .
    • Solvent polarity : Compare dioxane vs. THF for intermediate stability .
  • Quality control :
    • Pre-dry solvents over molecular sieves to avoid hydrolysis .
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Methodological Considerations

Q. Q3.1: What computational tools are recommended for predicting binding modes of this compound?

Answer :

  • Docking software : Use Schrödinger Suite (Glide) or AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 5KIR) .
  • Molecular dynamics : Run 100 ns simulations (GROMACS) to assess binding stability .

Q. Q3.2: How should researchers design experiments to evaluate structure-activity relationships (SAR)?

Answer :

  • SAR matrix :
    • Variable groups : Modify the 4-fluorophenyl, tosyl, and 5-chloro-2-methoxyphenyl moieties .
    • Biological endpoints : Measure IC50 (enzyme inhibition), EC50 (cell viability), and LogP (lipophilicity) .
  • Data analysis : Use principal component analysis (PCA) to correlate structural features with activity .

Data Interpretation and Validation

Q. Q4.1: How can researchers validate the specificity of this compound in target engagement assays?

Answer :

  • Competitive binding : Use isothermal titration calorimetry (ITC) with known inhibitors .
  • Negative controls : Test against unrelated enzymes (e.g., carbonic anhydrase) to confirm selectivity .

Q. Q4.2: What statistical approaches are recommended for analyzing high-throughput screening data?

Answer :

  • Z-score normalization : Identify hits with activity >3 standard deviations from the mean .
  • False discovery rate (FDR) : Apply Benjamini-Hochberg correction to p-values .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.